(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring, a pyridine ring, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction.
Boronate Ester Formation: The boronate ester group is introduced through the reaction of a boronic acid or boronic ester with the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyridine ring or the boronate ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Products may include reduced derivatives of the pyridine ring or boronate ester group.
Substitution: Products may include substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules through its boronate ester group.
Medicine
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensing applications. The pyridine and pyrrolidine rings can participate in various organic reactions, making the compound a versatile building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-one: Contains a carbonyl group instead of a hydroxyl group on the pyrrolidine ring.
Uniqueness
The presence of the hydroxyl group on the pyrrolidine ring in (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol provides additional functionality, making it more versatile in chemical reactions compared to its analogs.
Properties
Molecular Formula |
C15H23BN2O3 |
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Molecular Weight |
290.17 g/mol |
IUPAC Name |
(3S)-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)18-8-7-12(19)10-18/h5-6,9,12,19H,7-8,10H2,1-4H3/t12-/m0/s1 |
InChI Key |
XPCHHGJECYUSQD-LBPRGKRZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC[C@@H](C3)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)O |
Origin of Product |
United States |
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